molecular formula C11H15BClNO3 B8119402 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-OL

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-OL

Cat. No.: B8119402
M. Wt: 255.51 g/mol
InChI Key: GIIOTYAWKXKXQR-UHFFFAOYSA-N
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Description

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-OL is a chemical compound with the molecular formula C11H15BClNO3. This compound is notable for its use in various chemical reactions, particularly in organic synthesis and medicinal chemistry. It features a pyridine ring substituted with a chloro group and a dioxaborolane moiety, making it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-OL typically involves the reaction of 3-chloro-5-iodopyridin-2-ol with bis(pinacolato)diboron. This reaction is usually carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium acetate. The reaction is performed under an inert atmosphere, often using a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-OL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Aminopyridines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-OL largely depends on the specific reactions it undergoes. In coupling reactions, the dioxaborolane moiety facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura mechanism. This involves the transmetalation of the boron atom with a palladium catalyst, followed by reductive elimination to form the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-OL is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its combination of a chloro group and a dioxaborolane moiety makes it particularly versatile for various synthetic applications.

Properties

IUPAC Name

3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BClNO3/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)9(15)14-6-7/h5-6H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIOTYAWKXKXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CNC(=O)C(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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